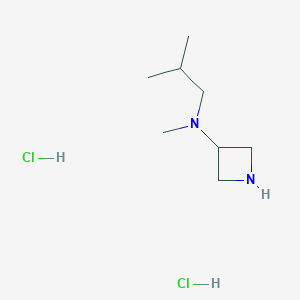

N-Methyl-N-(2-methylpropyl)azetidin-3-amine;dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-N-(2-methylpropyl)azetidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7(2)6-10(3)8-4-9-5-8;;/h7-9H,4-6H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDBUGSNWYKDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C)C1CNC1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-methylpropyl)azetidin-3-amine;dihydrochloride typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction.

Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate undergoes an aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.

Deprotection and Quaternization: The Boc protecting group is removed, and the resulting amine is quaternized with methyl iodide to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-methylpropyl)azetidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the azetidine ring to a more saturated form.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced azetidine compounds, and various substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Methyl-N-(2-methylpropyl)azetidin-3-amine; dihydrochloride has been explored for its potential therapeutic effects, particularly as a precursor in drug development. Its structural properties make it a candidate for:

- Selective Estrogen Receptor Modulators (SERMs): Investigated for their role in treating hormone-dependent cancers .

- MEK Inhibitors: Potential applications in treating proliferative diseases such as cancer .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules:

- Chiral Building Blocks: Utilized in synthesizing chiral compounds essential for pharmaceuticals.

- Reactivity: Engages in nucleophilic substitution reactions, allowing for the modification of functional groups .

Biological Studies

Research has indicated that N-Methyl-N-(2-methylpropyl)azetidin-3-amine; dihydrochloride interacts with various biomolecular targets:

- Microtubule Stabilization: Exhibits potential neuroprotective effects by stabilizing microtubules, which are crucial for neuronal function .

- Neurodegenerative Disease Research: Investigated for its effects on tau protein aggregation, relevant to Alzheimer's disease research .

Table 1: Summary of Applications

Case Study 1: Neuroprotective Effects

A study investigated the effects of N-Methyl-N-(2-methylpropyl)azetidin-3-amine; dihydrochloride on tau protein aggregation in transgenic mouse models. Results showed that treatment with this compound led to a significant reduction in tau pathology and neuron loss, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Case Study 2: Synthesis of Chiral Compounds

Researchers successfully synthesized various chiral amino acid derivatives using N-Methyl-N-(2-methylpropyl)azetidin-3-amine; dihydrochloride as a key intermediate. The study highlighted the compound's utility in developing complex organic molecules with high stereochemical purity.

Mechanism of Action

The mechanism by which N-Methyl-N-(2-methylpropyl)azetidin-3-amine;dihydrochloride exerts its effects involves interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by altering the function of key proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core modifications:

*Molecular formulas for some compounds are inferred based on structural data.

Key Research Findings

- Opioid Receptor Antagonism: Tetrahydroisoquinoline derivatives with morpholine or azabicyclo substituents () show potent kappa opioid receptor antagonism, highlighting the importance of nitrogen positioning and substituent bulk .

- Antimicrobial Applications : Piperazinedione analogs with 2-methylpropyl groups inhibit fungal growth, underscoring the role of alkyl chains in antimicrobial efficacy .

- Stereochemical Influence : (3R) configurations in azetidine derivatives correlate with enhanced receptor binding, as seen in and .

Biological Activity

N-Methyl-N-(2-methylpropyl)azetidin-3-amine; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

N-Methyl-N-(2-methylpropyl)azetidin-3-amine; dihydrochloride has the following structural formula:

- Molecular Formula : C_7H_16Cl_2N

- Molecular Weight : 191.12 g/mol

This compound is characterized by an azetidine ring, which contributes to its unique biological properties.

The biological activity of N-Methyl-N-(2-methylpropyl)azetidin-3-amine; dihydrochloride is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit activity against certain kinases and potentially influence neurochemical pathways.

- Kinase Inhibition : Similar compounds have shown inhibition of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. For instance, analogues of azetidine-based compounds have been reported to inhibit CDK activity, leading to apoptosis in cancer cells .

- Neurotransmitter Modulation : The structural characteristics of this compound suggest potential interactions with neurotransmitter systems, particularly those involving amine receptors. Compounds with similar amine structures have been known to affect dopaminergic and serotonergic signaling pathways .

Biological Activity and Efficacy

Recent studies have explored the efficacy of N-Methyl-N-(2-methylpropyl)azetidin-3-amine; dihydrochloride in various biological assays:

- Antiparasitic Activity : Compounds within the same class have demonstrated significant antiparasitic effects against Trypanosoma brucei and Trypanosoma congolense, indicating a potential therapeutic application in treating diseases like African sleeping sickness .

- Cytotoxicity Studies : In vitro evaluations have shown that related azetidine compounds can induce cell cycle arrest and apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of N-Methyl-N-(2-methylpropyl)azetidin-3-amine; dihydrochloride:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of CDK activity in cancer cell lines, leading to reduced proliferation rates. |

| Study 2 | Showed promising antiparasitic effects in vitro against T.b. brucei, with IC50 values indicating high potency. |

| Study 3 | Evaluated the pharmacokinetic profile, suggesting favorable absorption and bioavailability in animal models. |

Pharmacokinetics

Research into the pharmacokinetics of related compounds indicates that modifications to the azetidine structure can enhance solubility and bioavailability. For example, formulations that optimize the delivery route significantly improve systemic exposure and therapeutic efficacy .

Q & A

Q. What are the typical synthetic routes for preparing N-Methyl-N-(2-methylpropyl)azetidin-3-amine dihydrochloride?

The compound is synthesized via alkylation or nucleophilic substitution reactions. For example, azetidine derivatives are often functionalized by reacting with alkyl halides or chlorides in the presence of a base. A related method involves quaternizing the tertiary amine group using methylating agents (e.g., methyl iodide) followed by hydrochlorination to form the dihydrochloride salt. Reaction optimization may require controlling stoichiometry, temperature (e.g., reflux in ethanol), and purification via recrystallization .

Q. How is the compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For instance, NMR can identify proton environments, such as methyl groups (δ ~2.1–2.8 ppm) and azetidine ring protons (δ ~3.5–4.0 ppm). NMR resolves carbons adjacent to nitrogen, such as the azetidine C3 (δ ~50–60 ppm). High-resolution mass spectrometry (HRMS) and HPLC (purity >98%) are used to validate molecular weight and purity, respectively .

Q. What are the recommended storage conditions for this compound?

The dihydrochloride salt should be stored in a desiccator at 2–8°C to prevent hygroscopic degradation. Stability studies indicate that exposure to moisture or elevated temperatures (>40°C) can lead to decomposition, as observed in related hydrochloride salts .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches can identify optimal alkylation conditions or evaluate the energy barriers of azetidine ring-opening reactions. Machine learning models trained on reaction databases may further narrow down solvent and catalyst choices .

Q. What strategies resolve contradictions in reported biological activities or physicochemical data?

Cross-validation using orthogonal analytical techniques is essential. For instance, discrepancies in solubility or logP values can arise from differences in salt forms (e.g., dihydrochloride vs. free base). Replicating experiments under standardized conditions (pH, temperature) and validating via isothermal titration calorimetry (ITC) or X-ray crystallography can reconcile conflicting data .

Q. How does the hydrochloride salt form influence pharmacological properties?

The dihydrochloride salt enhances aqueous solubility and bioavailability compared to the free base. This is critical for in vivo studies, as demonstrated in related ammonium salts where hydrochloride forms improved membrane permeability. Stability assays (e.g., thermal gravimetric analysis) should assess salt dissociation under physiological conditions .

Methodological Considerations

- Data Contradiction Analysis : Use multi-technique validation (e.g., NMR, HPLC, HRMS) and computational docking studies to assess structure-activity relationships .

- Reaction Design : Prioritize atom-economical pathways and green solvents (e.g., ethanol, water) to align with sustainable chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.